molecular formula C7H3I3O B1442791 2,3,5-Triiodobenzaldehyde CAS No. 477534-99-9

2,3,5-Triiodobenzaldehyde

Cat. No. B1442791
CAS RN: 477534-99-9
M. Wt: 483.81 g/mol
InChI Key: ROJLASMOZHOOOX-UHFFFAOYSA-N
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Description

2,3,5-Triiodobenzaldehyde, also known as TIBA, is a chemical compound with the molecular formula C7H3I3O . It is a yellowish crystalline solid that is primarily used in organic synthesis and as a reagent in the preparation of pharmaceutical intermediates .


Molecular Structure Analysis

The molecular formula of this compound is C7H3I3O . The average mass is 483.811 Da and the monoisotopic mass is 483.731781 Da .


Physical And Chemical Properties Analysis

This compound has a density of 2.9±0.1 g/cm³ . Its boiling point is 413.1±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 66.6±3.0 kJ/mol . The flash point is 203.6±28.7 °C . The index of refraction is 1.803 .

Scientific Research Applications

Synthesis and Biological Activity

2,3,5-Triiodobenzaldehyde has been utilized in the synthesis of biologically active compounds. For example, Schiff base compounds, which are derived from condensation reactions involving aldehydes like this compound, show significant bioactivity. These activities include antioxidant, enzyme inhibition, and antimicrobial properties, which are often enhanced by metal coordination (Sumrra et al., 2018)(Sumrra et al., 2018).

Chemical Reactions and Catalysis

This compound plays a crucial role in various chemical reactions. It is involved in reactions with alkynes, alkenes, or allenes, often in the presence of catalysts like rhodium. These reactions are important for the synthesis of different organic compounds, such as 2-alkenoylphenols (Kokubo et al., 1999)(Kokubo et al., 1999).

Catalytic Etherification

In the field of organic synthesis, this compound is used in the catalytic etherification of benzaldehydes. This process is important for generating novel symmetrical dibenzyl ethers and thioethers, with significant yields and efficiency (Prajapati et al., 2019)(Prajapati et al., 2019).

Synthesis of Complex Molecules

It is also used in the synthesis of complex molecules such as diiodobenzaldehyde derivatives and Mn(III) cluster compounds. These syntheses are essential for exploring new chemical properties and applications (Al‐Zoubi et al., 2020; Bikas et al., 2020)(Al‐Zoubi et al., 2020)(Bikas et al., 2020).

Magnetic Properties and Catalytic Oxidation

Further, this compound derivatives are involved in the synthesis of chiral copper(II) complexes, which are useful in TEMPO-mediated aerobic oxidation of alcohols and also in the study of magnetic properties (Zhang et al., 2014)(Zhang et al., 2014).

Pharmaceutical and Material Science Research

In pharmaceutical and material science research, derivatives of this compound are synthesized for potential antioxidant activities and acidic properties. These compounds are also used in constructing novel chelating ligands and as intermediates for further chemical transformations (Gürsoy-Kol et al., 2017; Hu et al., 2003)(Gürsoy-Kol et al., 2017)(Hu et al., 2003).

Electrocatalysis and Photochemistry

This compound is also important in electrocatalysis, specifically in the oxidation of NADH and in photochemical studies as a chemical actinometer (Rocaboy & Gladysz, 2003; Galbavy et al., 2010)(Rocaboy & Gladysz, 2003)(Galbavy et al., 2010).

Safety and Hazards

2,3,5-Triiodobenzaldehyde has been classified as a hazardous substance . It has been assigned the signal word “Danger” and the hazard statement H314, which indicates that it causes severe skin burns and eye damage .

properties

IUPAC Name

2,3,5-triiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3I3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJLASMOZHOOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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